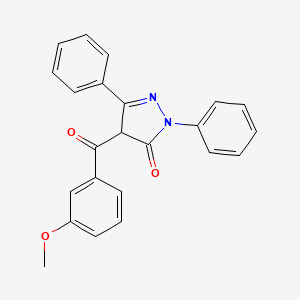![molecular formula C24H28N2O2 B2826413 11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-54-2](/img/structure/B2826413.png)
11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a novel approach via propylphosphonic anhydride (T3P®)-promoted synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes has been reported . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .Scientific Research Applications
Bioactive Compound Synthesis
The compound’s unique structure and functional groups make it an attractive candidate for bioactivity studies. Researchers have explored its potential as a precursor for synthesizing bioactive molecules. For instance, it can serve as a building block for designing novel drugs, agrochemicals, or natural product analogs. The synthesis of this compound using green metrics (such as the use of ionic organic solids as catalysts) contributes to sustainable chemistry .
Aza-Michael Reactions
The compound’s retro-Michael reaction during its preparation highlights its reactivity. Aza-Michael reactions are atom-efficient synthetic tools, allowing access to β-aminocarbonyl derivatives. Researchers can explore its reactivity with various nucleophiles, leading to diverse products. These derivatives may find applications in medicinal chemistry, materials science, or catalysis .
Antioxidant and Anxiolytic Agents
Microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives has been investigated. Silica-supported fluoroboric acid catalyzed the formation of these compounds, which exhibit antioxidant and anxiolytic properties. Such derivatives could be valuable in drug development or neuropharmacology .
Functionalization of Pyrazolylvinyl Ketones
Researchers have explored the compound’s potential in functionalizing pyrazolylvinyl ketones via Aza-Michael addition reactions. This strategy allows the introduction of diverse substituents, enabling the synthesis of structurally diverse compounds. Applications may include materials science, organic synthesis, or drug discovery .
Urapidil Synthesis
Although not directly related to the compound, an improved route to urapidil from a similar precursor (13-1) has been reported. This highlights the versatility of related structures in drug synthesis .
properties
IUPAC Name |
6-(2-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-14-10-17-18(11-15(14)2)26-23(16-8-6-7-9-21(16)28-5)22-19(25-17)12-24(3,4)13-20(22)27/h6-11,23,25-26H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXAWMGKEHRSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4OC)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)


![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)


![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)

